

# E7766 disodium synthesis and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | E7766 disodium |           |
| Cat. No.:            | B11931314      | Get Quote |

An In-depth Technical Guide to E7766 Disodium: Synthesis and Chemical Structure

#### Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist developed for cancer immunotherapy.[1][2][3] As a potent activator of both human and mouse STING pathways, E7766 has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation.[4][5][6] Its unique macrocyclic structure locks the molecule in a bioactive conformation, enhancing binding affinity and conferring pangenotypic activity across major human STING variants.[4][7] This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of E7766 for researchers and drug development professionals.

#### **Chemical Structure and Properties**

E7766 is distinguished by a transannular macrocyclic bridge that links the two nucleobases of a cyclic dinucleotide (CDN) core.[4][7] This structural constraint pre-organizes the molecule into the U-shaped conformation required for optimal binding to the STING protein dimer.[7] The molecule comprises two 2'-deoxy-2'-fluoro-adenosine moieties linked by phosphorothioate bonds and the olefin macrocycle.[8]

Systematic Name (IUPAC):

(19S,22R,23R,23aR,25R,27aR,29R,210R,210aR,212S,214aR,39S,E)-23,210-difluoro-25,212-dimercapto-23,23a,27a,29,210,210a,214,214a-octahydro-19H,22H,27H,39H-4,9-diaza-



1,3(9,6)-dipurina-2(2,9)-difuro[3,2-d:3',2'-j][1][2][9][10]tetraoxa[4]
[11]diphosphacyclododecinacyclononaphan-6-ene 25,212-dioxide[12]

| Property         | Value                           | Reference |
|------------------|---------------------------------|-----------|
| Chemical Formula | C24H26F2N10O8P2S2               | [12]      |
| Molecular Weight | 746.60 g/mol                    | [12]      |
| Exact Mass       | 746.0820                        | [12]      |
| CAS Number       | 2242635-02-3                    | [12]      |
| Appearance       | White to off-white solid powder |           |



Figure 1: 2D Chemical Structure of E7766.

The crystal structure of E7766 in complex with the human STING protein has been resolved (PDB ID: 6XF3), providing detailed insights into the binding interactions that underpin its high potency and broad activity.[11]

## **Synthesis of E7766**

Two complementary, stereoselective synthetic routes for E7766 have been developed.[4][7] The following outlines the key steps of the first-generation synthesis. The process involves the



careful construction of the modified nucleoside components, followed by the formation of the cyclic dinucleotide, and finally, the crucial macrocyclization step.

#### **Experimental Protocol: First-Generation Synthesis**

A detailed, step-by-step protocol for the synthesis of E7766 is proprietary and found within the primary literature. However, the overall synthetic strategy can be summarized as follows:

- Preparation of Modified Nucleosides: The synthesis begins with commercially available
  adenosine precursors. Standard protecting group chemistry is employed to selectively
  protect the hydroxyl groups. Fluorination at the 2'-position is a key step, followed by the
  introduction of functional groups on the purine base necessary for the subsequent
  macrocyclization.
- Phosphoramidite Chemistry: The protected and modified nucleosides are converted into phosphoramidite building blocks.
- Oligonucleotide Synthesis: The two phosphoramidite monomers are coupled on a solid support or in solution to form the linear dinucleotide. This step establishes the phosphorothioate linkages with controlled stereochemistry.
- Cyclization: The linear precursor is cleaved from the solid support (if used) and subjected to an intramolecular cyclization reaction to form the core cyclic dinucleotide structure.
- Macrocyclization: The defining step involves the formation of the trans-annular olefin bridge between the two adenine bases. This is typically achieved via a ring-closing metathesis reaction (e.g., using a Grubbs catalyst) between two pre-installed alkene tethers on the nucleobases.
- Deprotection and Purification: All remaining protecting groups are removed under appropriate conditions. The final product, E7766, is then purified to a high degree using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). The disodium salt is prepared in the final steps by titration with a sodium source.

### **Synthesis Workflow**





Click to download full resolution via product page

Caption: High-level workflow for the stereoselective synthesis of E7766.



#### **Mechanism of Action and Signaling Pathway**

E7766 functions as a direct agonist of the STING protein, a central mediator of innate immunity. [1] Upon administration, E7766 binds to the STING dimer in the endoplasmic reticulum, inducing a conformational change. [7] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). [1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN- $\alpha$ / $\beta$ ) and other pro-inflammatory cytokines and chemokines, such as CXCL10. [1][10] This cascade initiates a robust anti-tumor immune response, characterized by enhanced antigen presentation by dendritic cells and the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. [1][8]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity PubMed [pubmed.ncbi.nlm.nih.gov]







- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: STING agonists in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. rcsb.org [rcsb.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [E7766 disodium synthesis and chemical structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931314#e7766-disodium-synthesis-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com